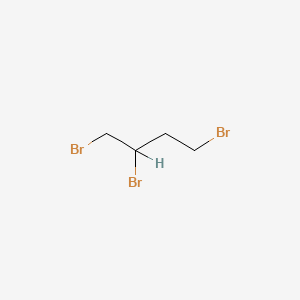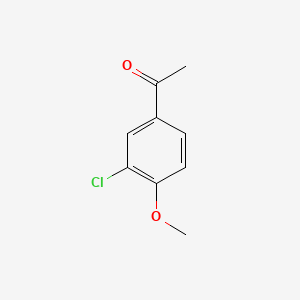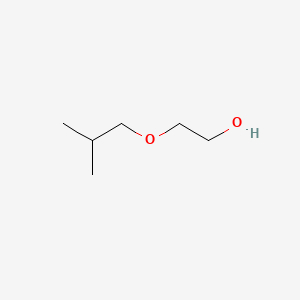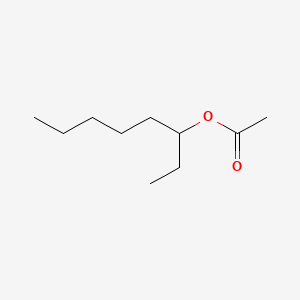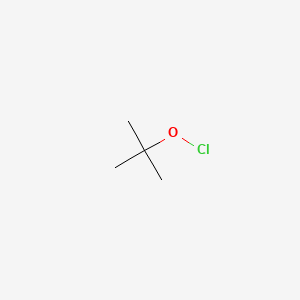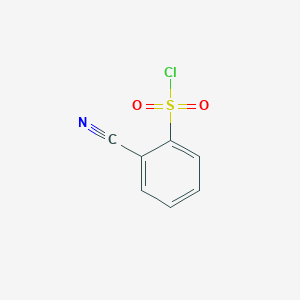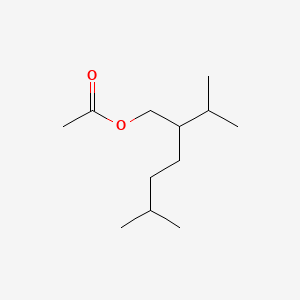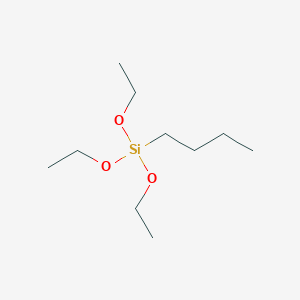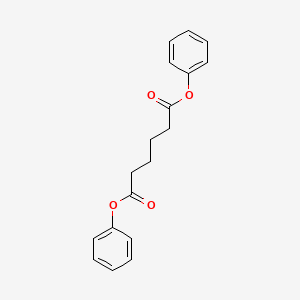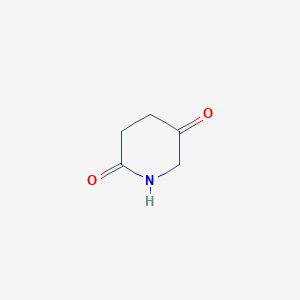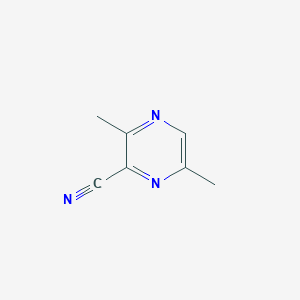
2-Chloro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-butene is a chemical compound with the formula C4H7Cl . It has a molecular weight of 90.551 . It has several stereoisomers, including 2-Butene, 2-chloro-, (E)- and 2-Butene, 2-chloro-, (Z)- .
Synthesis Analysis
This compound can be synthesized through the addition of hydrochloric acid to 2-butene . The reaction is two-step, with the pi electrons attacking the chloride hydrogen, which forms a chloride nucleophile. In the second step, the nucleophile attacks the carbocation generated in the first step .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s configuration .
Chemical Reactions Analysis
The reaction of this compound involves the formula: C4H8Cl2 = C4H7Cl + HCl . This reaction was studied at 454 K .
Physical And Chemical Properties Analysis
This compound has a boiling point of 334.65 K . It is a highly flammable liquid and vapor .
Aplicaciones Científicas De Investigación
Catalytic Reactions and Isomerization Studies : Noller, Hantsche, and Andréu (1965) found that the reaction of 2,3-dichlorobutane on various catalysts produces cis- and trans-2-chloro-2-butene among other products, indicating its role in catalytic reactions and isomerization processes (Noller, Hantsche, & Andréu, 1965).
Chemical Reaction Dynamics and Stereochemistry : Kaiser et al. (2007) conducted detailed studies on the reaction dynamics and stereochemistry of chlorine atoms with cis- and trans-2-butene, providing insights into the chemical behavior of related compounds including 2-Chloro-2-butene (Kaiser et al., 2007).
Unimolecular Dissociation Studies : McCunn et al. (2005) investigated the unimolecular dissociation of the 2-buten-2-yl radical, formed by photolysis of this compound. This research contributes to understanding the photolytic behavior of chlorinated compounds (McCunn et al., 2005).
Dechlorination in Industrial Processes : Lee et al. (2013) explored the dechlorination of this compound in C5 oil through catalytic reactions, highlighting its role in refining processes and industrial applications (Lee et al., 2013).
Polymerization Processes : Pullan, Liu, and Topham (2013) demonstrated controlled polymerization of 2-chloro-1,3-butadiene, a compound closely related to this compound, indicating its potential in polymer chemistry (Pullan, Liu, & Topham, 2013).
Spectroscopic Analysis and Rotational Isomerism : Crowder and Smyrl (1971) conducted spectroscopic analysis of 2-chloro-1-butene, which shares similarities with this compound, providing data on rotational isomerism and vibrational properties (Crowder & Smyrl, 1971).
Carcinogenicity Studies : Melnick et al. (1999) investigated the multiple organ carcinogenicity of chloroprene (2-chloro-1,3-butadiene), a structurally similar compound to this compound, in animals, contributing to our understanding of the health effects of chlorinated compounds (Melnick et al., 1999).
Mecanismo De Acción
In terms of pharmacokinetics, properties such as absorption, distribution, metabolism, and excretion (ADME) would again depend on the specific context, including the route of exposure and the organism exposed. Chlorinated hydrocarbons are generally lipophilic (fat-soluble), which can lead to bioaccumulation in fatty tissues .
The action of “2-Chlorobut-2-ene” could be influenced by various environmental factors. For example, its stability could be affected by factors such as temperature, pH, and presence of other chemicals. Its efficacy could be influenced by the concentration and duration of exposure .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-Chloro-2-butene can be achieved through the reaction of 2-Butene with Hydrogen Chloride gas.", "Starting Materials": [ "2-Butene", "Hydrogen Chloride gas" ], "Reaction": [ "2-Butene is reacted with Hydrogen Chloride gas in the presence of a catalyst such as Aluminum Chloride or Iron(III) Chloride.", "The reaction takes place at a temperature of around 0-10°C and atmospheric pressure.", "The product, 2-Chloro-2-butene, is obtained as a colorless liquid and can be purified through distillation." ] } | |
Número CAS |
4461-41-0 |
Fórmula molecular |
C4H7Cl |
Peso molecular |
90.55 g/mol |
Nombre IUPAC |
(E)-2-chlorobut-2-ene |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |
Clave InChI |
DSDHFHLZEFQSFM-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C(\C)/Cl |
SMILES |
CC=C(C)Cl |
SMILES canónico |
CC=C(C)Cl |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary unimolecular dissociation pathways of the 2-buten-2-yl radical, and how does 2-chloro-2-butene play a role in studying these pathways?
A1: The 2-buten-2-yl radical can dissociate through three main pathways:
Q2: How does the reactivity of this compound with the nitrate radical (NO3) compare to other chlorinated butenes?
A2: Studies employing FTIR spectroscopy have revealed that this compound, with the chlorine atom substituted at a carbon participating in the double bond, reacts with the nitrate radical (NO3) to predominantly produce acid chlorides, aldehydes, and nitrogen dioxide (NO2). [] This product distribution differs from chlorinated butenes where the chlorine atom is substituted at a carbon adjacent to the double bond. In those cases, the primary products are aldehydes, chlorinated carbonyl nitrate compounds, and NO2. [] These findings highlight the influence of chlorine atom positioning on the reactivity and product formation pathways in reactions with NO3.
Q3: Can this compound be used to synthesize other fluorinated compounds?
A3: Yes, this compound can serve as a precursor in the synthesis of specific fluorinated hydrocarbons. For instance, catalytic hydrogenation of 1,1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in the presence of a base like potassium hydroxide yields 1,1,1,4,4,4-hexafluorobutane. [] This synthetic route highlights the potential of this compound as a starting material for accessing a variety of fluorinated compounds with potential applications in various fields.
Q4: How does the presence of a chlorine atom in this compound influence the nuclear magnetic resonance (NMR) spectrum compared to its non-chlorinated counterpart?
A5: The presence of a chlorine atom in this compound significantly affects its 1H-NMR spectrum compared to 2-butene. Specifically, in the 1H-NMR spectrum of polychloroprene (a polymer derived from this compound) dissolved in C6D6, the CH proton signal splits into two distinct triplet peaks. [] These peaks correspond to the CH protons in the trans-1,4 and cis-1,4 isomers of the polymer. [] This splitting pattern arises from the chlorine atom's influence on the chemical environment and spin-spin coupling of nearby protons, enabling the differentiation and quantification of these isomers in the polymer structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





